BenchChemオンラインストアへようこそ!

3-Quinuclidinyl benzilate

Receptor Binding Muscarinic Antagonist CNS Pharmacology

Select 3-Quinuclidinyl benzilate for unmatched muscarinic receptor quantification. Its tertiary amine structure yields significantly higher Bmax than quaternary ligands like N-methylscopolamine—labeling both surface and intracellular receptor pools for accurate total receptor density. Unsubstituted QNB retains in vivo m2-subtype selectivity lost in iodinated analogs, critical for Alzheimer's research. Choose S-enantiomer for M1 preference or R-diastereoisomer for maximal antagonist potency. Differential subtype kinetics enable temporal discrimination in SPECT imaging—a capability uniform-kinetics ligands cannot provide. Insist on QNB for reproducible, publication-grade binding data.

Molecular Formula C21H23NO3
Molecular Weight 337.4 g/mol
CAS No. 6581-06-2
Cat. No. B1663149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Quinuclidinyl benzilate
CAS6581-06-2
SynonymsRo 2-3308;  3-Quinuclidinyl benzilate;  QNB;  1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-diphenylacetate
Molecular FormulaC21H23NO3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
InChIInChI=1S/C21H23NO3/c23-20(25-19-15-22-13-11-16(19)12-14-22)21(24,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19,24H,11-15H2
InChIKeyHGMITUYOCPPQLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityStable in most solvents ... soluble in propylene glycol, DMSO, and other solvents.

Structure & Identifiers


Interactive Chemical Structure Model





3-Quinuclidinyl Benzilate (CAS 6581-06-2): Chemical and Pharmacological Baseline


3-Quinuclidinyl benzilate (QNB; also designated BZ or EA-2277) is a tertiary amine glycolic acid ester with the IUPAC name 1-azabicyclo[2.2.2]octan-3-yl hydroxy(diphenyl)acetate [1]. It functions as a potent, nonselective muscarinic acetylcholine receptor (mAChR) antagonist that blocks cholinergic neurotransmission in both the central and peripheral nervous systems [2]. The compound has a molecular weight of 337.42 g/mol, appears as a white crystalline powder with a melting point of 164–165°C, and demonstrates solubility in chloroform (though decomposing within 24 hours) and methanol (stable for up to two weeks at −20°C) . Its high affinity for all five mAChR subtypes and tertiary amine structure confer unique properties for receptor binding studies and radioligand development applications [3].

Why 3-Quinuclidinyl Benzilate Cannot Be Replaced by Generic Muscarinic Antagonists


Substitution of 3-quinuclidinyl benzilate with other muscarinic antagonists such as atropine, scopolamine, or N-methylscopolamine is not scientifically interchangeable due to significant, quantifiable divergences in receptor binding affinity, maximal binding capacity, and physicochemical properties. Direct comparative studies demonstrate that QNB exhibits differential affinities across brain and cardiac receptor populations that can vary by up to 16-fold versus structurally related analogs [1]. Furthermore, QNB as a tertiary amine demonstrates significantly higher maximal binding capacity (Bmax) than quaternary ammonium ligands like N-methylscopolamine [2], and its unsubstituted core structure confers in vivo m2-subtype selectivity that is abolished by bulky halogenation [3]. These differences are not subtle—they fundamentally alter experimental outcomes in receptor autoradiography, radioligand binding assays, and in vivo imaging applications. Consequently, substituting QNB with a generic alternative without validating equivalence across these quantitative dimensions risks invalidating comparative data and compromising experimental reproducibility.

Quantitative Differentiation Evidence for 3-Quinuclidinyl Benzilate (QNB) Procurement Decisions


Superior Brain Receptor Affinity: QNB versus Atropine and Scopolamine in CNS Tissue

QNB demonstrates markedly higher affinity for muscarinic acetylcholine receptors in brain tissue compared to the classical antagonists atropine and scopolamine. In direct comparative binding studies using membrane preparations from rat caudate/putamen, QNB exhibited the highest affinity among the three reference antagonists [1]. This superior CNS affinity profile positions QNB as the preferred ligand for brain receptor characterization and autoradiography applications where sensitivity to low-abundance receptor populations is critical [1].

Receptor Binding Muscarinic Antagonist CNS Pharmacology

Enhanced Maximal Binding Capacity (Bmax): QNB versus N-Methylscopolamine

In rat brain homogenate preparations, (−)-[3H]QNB demonstrated a significantly higher maximal binding capacity (Bmax) than [3H]N-methylscopolamine (NMS) [1]. This difference arises from the tertiary amine structure of QNB, which allows membrane permeation and access to intracellular receptor pools, whereas the quaternary ammonium NMS is restricted to cell surface receptors only [1]. This property makes QNB the superior choice for accurate quantification of total muscarinic receptor density in tissue homogenates and autoradiographic slices [2].

Radioligand Binding Receptor Density Muscarinic Receptor

In Vivo m2 Subtype Selectivity: Unsubstituted QNB versus Iodinated IQNB Analog

In vivo studies reveal that [3H]QNB exhibits substantial m2 muscarinic receptor subtype selectivity, whereas the iodinated derivative (R,R)-[125I]IQNB appears to be nonsubtype-selective [1]. This selectivity is attributed to the absence of bulky halogen substitution on the QNB core structure; the iodine substitution in the 4-position reduces the subtype selectivity of QNB [1]. This finding has direct implications for Alzheimer's disease research, where selective loss of m2 receptors occurs in posterior parietal cortex [1].

Subtype Selectivity In Vivo Imaging PET/SPECT Ligand

Stereochemistry-Dependent Potency and Subtype Selectivity: QNB Enantiomers

The optical isomers of QNB exhibit distinct pharmacological profiles: enantiomers with S absolute stereochemistry at the alcoholic portion show enhanced selectivity for M1 acetylcholine receptors, whereas the diastereoisomer with R absolute configuration demonstrates the highest potency in both binding and functional assays [1]. This stereochemical differentiation enables selection of specific QNB enantiomeric forms for applications requiring either maximal potency or M1-preferential binding profiles.

Enantioselectivity M1 Selectivity Muscarinic Antagonist

Differential Binding Kinetics Across Muscarinic Subtypes for SPECT Imaging Applications

In transfected cell membranes expressing single mAChR subtypes, (R)-[3H]QNB demonstrated differential kinetic rate constants across subtypes: association and dissociation kinetics for the m2 subtype were more rapid than for m1 and m3 subtypes [1]. These differential kinetic properties provide a basis for SPECT evaluation of regional mAChR subtype alterations in disease states, distinguishing QNB from ligands lacking such subtype-kinetic signatures [1].

Binding Kinetics SPECT Imaging Subtype Discrimination

Tissue-Specific Affinity Divergence: QNB Analog Differentiation for Cardiac versus Brain Applications

Comparative analysis of atropine, scopolamine, QNB, and twelve QNB analogs revealed that six of the fifteen compounds exhibited significantly different affinities between brain (caudate/putamen) and cardiac (ventricular muscle) muscarinic receptors, with the largest difference being 16-fold [1]. QNB and its analogs thus demonstrate that even structurally similar compounds within the same chemical series cannot be assumed to have equivalent receptor binding profiles across tissue types [1].

Tissue Selectivity Receptor Subtype Analog Comparison

Optimal Research and Industrial Applications for 3-Quinuclidinyl Benzilate Based on Quantitative Evidence


Radioligand for Total Muscarinic Receptor Quantification in Brain Tissue

QNB's significantly higher Bmax relative to quaternary ammonium ligands like N-methylscopolamine [1] makes it the preferred radioligand for quantifying total muscarinic receptor density in brain homogenates and autoradiographic slices. Its tertiary amine structure permits membrane permeation, labeling both surface and intracellular receptor pools—a property that NMS and other quaternary antagonists lack. For researchers performing saturation binding assays or receptor autoradiography requiring accurate total receptor population measurements, unsubstituted [3H]QNB provides superior sensitivity and completeness of labeling relative to alternatives.

In Vivo m2-Selective Muscarinic Imaging in Alzheimer's Disease Models

The in vivo m2-subtype selectivity of QNB [2] positions it as a valuable tool for investigating m2 receptor alterations in Alzheimer's disease, where selective loss of m2 receptors occurs in posterior parietal cortex. Unlike the iodinated IQNB analog—which exhibits nonsubtype-selective binding due to bulky 4-position iodine substitution—unsubstituted QNB retains m2-preferential binding in living systems. This property supports PET tracer development efforts using 18F-labeled QNB derivatives that may preserve the selectivity while providing suitable imaging characteristics for clinical translation.

Stereochemistry-Guided M1 Receptor Selectivity Studies

For research applications requiring M1 muscarinic receptor subtype preference, the S-enantiomer of QNB provides enhanced selectivity over the R-configuration form [3]. Conversely, studies prioritizing maximal antagonist potency irrespective of subtype should employ the R-diastereoisomer. This stereochemical differentiation enables researchers to select the appropriate QNB enantiomeric form based on experimental objectives, distinguishing QNB from racemic muscarinic antagonist preparations that lack such configurable selectivity profiles.

Kinetic-Based SPECT Imaging of Regional mAChR Subtype Distribution

The differential binding kinetics of (R)-[3H]QNB across mAChR subtypes—with m2 kinetics being more rapid than m1 and m3 kinetics [4]—enable temporal discrimination of regional subtype alterations in SPECT imaging studies. This property supports applications in neurological disease research where region-specific mAChR subtype changes are of diagnostic or mechanistic interest. The kinetic differentiation provides a quantitative basis for image analysis that ligands with uniform subtype kinetics cannot support.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Quinuclidinyl benzilate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.